13-[(2-methoxyphenyl)methyl]-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include methoxybenzyl chloride, pyrimidine derivatives, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl alcohol: Shares the methoxybenzyl group but differs in overall structure and complexity.
Quinoxaline derivatives: Similar core structure but with different substituents and functional groups.
Pyrimidine derivatives: Related through the pyrimidine ring but vary in additional ring systems and substituents.
Uniqueness
3-(2-methoxybenzyl)-11-(4-methoxybenzyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H23N5O3 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
13-[(2-methoxyphenyl)methyl]-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C28H23N5O3/c1-35-20-13-11-18(12-14-20)15-33-26-24(25-27(33)31-22-9-5-4-8-21(22)30-25)28(34)32(17-29-26)16-19-7-3-6-10-23(19)36-2/h3-14,17H,15-16H2,1-2H3 |
InChI Key |
ZUFYSZNEYWUTBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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